![molecular formula C11H22N2O2 B153111 Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 370069-31-1](/img/structure/B153111.png)
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile organic compound used in a variety of applications in chemical research. It is an alkyl amine derivative of piperidine, a cyclic amine with a five-membered ring. It is a colorless, volatile liquid with a pungent odor and is used as a building block in the synthesis of many organic molecules. It can be used as a catalyst, a reagent, or a precursor in a variety of reactions, such as in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polymers, as a reagent for the synthesis of peptides, and in the synthesis of a variety of other organic molecules.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: is a chemical compound with several applications in scientific research. Below are some unique applications organized into separate fields:
Targeted Protein Degradation
This compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This is particularly useful in drug development for diseases where protein degradation can have therapeutic effects .
Synthesis of Inhibitors
It serves as a reactant in the synthesis of various inhibitors, including:
- p38α MAP kinase inhibitors : These inhibit the p38α MAP kinase, which is implicated in inflammatory responses and diseases .
Synthesis of Carbamoylphosphonates
Carbamoylphosphonates are compounds with potential as pesticides or drugs due to their biological activity. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is used in their synthesis process .
Macrolactams Synthesis
The compound is involved in the synthesis of macrolactams through carbonylation/intramolecular amidation processes. Macrolactams are a class of macrocyclic compounds with antibiotic properties .
Intramolecular Transamidation
It is also used in intramolecular transamidation reactions, which are valuable for creating diverse chemical structures useful in medicinal chemistry .
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRCUVHYMGECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373386 | |
Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
370069-31-1 | |
Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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